2-(2H-Tetrazol-2-yl)ethanamine
Description
2-(2H-Tetrazol-2-yl)ethanamine is a heterocyclic compound featuring a tetrazole ring (C₂H₂N₄) linked to an ethanamine group (C₂H₇N). This compound’s molecular formula is C₃H₉N₅, with a molecular weight of 115.14 g/mol.
Properties
Molecular Formula |
C3H7N5 |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
2-(tetrazol-2-yl)ethanamine |
InChI |
InChI=1S/C3H7N5/c4-1-2-8-6-3-5-7-8/h3H,1-2,4H2 |
InChI Key |
MVUXXHVOQXOIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Tetrazol-2-yl)ethanamine typically involves the reaction of ethylenediamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(2H-Tetrazol-2-yl)ethanamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Tetrazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(2H-Tetrazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 2-(2H-Tetrazol-2-yl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which makes it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Tetrazole vs. Benzothiazole/Thiazole : The tetrazole ring (C₂H₂N₄) is more polar and electron-deficient compared to benzothiazole (C₇H₅NS) or thiazole (C₃H₃NS), influencing solubility and reactivity. Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa (~4.9) .
- Substituent Effects : The ethanamine side chain in 2-(2H-Tetrazol-2-yl)ethanamine enhances water solubility compared to methyl or ester derivatives (e.g., ). N,N-Dimethyl groups in L1 () increase lipophilicity, aiding membrane permeability.
Pharmacological Potential
- Tetrazole-ethanamine derivatives are explored as antihypertensive and antiviral agents due to their structural mimicry of carboxyl groups .
Biological Activity
2-(2H-Tetrazol-2-yl)ethanamine, a member of the tetrazole family, is an organic compound characterized by its unique five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula: C₃H₇N₅
- Molecular Weight: 113.12 g/mol
- IUPAC Name: 2-(tetrazol-2-yl)ethanamine
- Canonical SMILES: C1=NN(N=N1)CCN
The structural uniqueness of 2-(2H-tetrazol-2-yl)ethanamine contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and application in various fields.
The biological activity of 2-(2H-tetrazol-2-yl)ethanamine is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its role as a versatile ligand in coordination chemistry. This interaction can modulate the activity of enzymes and receptors, leading to various therapeutic effects.
Biological Applications
- Antihypertensive Activity : Recent studies have indicated that derivatives of 2-(2H-tetrazol-2-yl)ethanamine exhibit significant antihypertensive properties. For instance, compounds derived from this structure have shown promising results in lowering blood pressure while maintaining lower adverse effects compared to traditional antihypertensive drugs .
- Antioxidant Properties : The compound has demonstrated notable free radical scavenging abilities, which are crucial for protecting cells from oxidative stress. This activity was evaluated using the DPPH assay, revealing that certain derivatives possess enhanced antioxidant potential compared to their parent compounds .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including urease. Urease inhibition is particularly relevant in treating conditions like urinary tract infections and renal calculi .
- DNA Interaction : Research has shown that tetrazole-containing compounds can bind to DNA and exhibit cleavage activity, suggesting potential applications in cancer therapy through targeted DNA damage mechanisms .
Study on Antihypertensive Effects
A series of ester derivatives based on 2-(2H-tetrazol-2-yl)ethanamine were synthesized and evaluated for their antihypertensive activity. Among these, the AV2 compound demonstrated the most potent effect with a significant reduction in blood pressure compared to the control group. The structure–activity relationship (SAR) analysis indicated that specific substituents on the phenyl group significantly influenced the activity .
Antioxidant Activity Assessment
In another study, various derivatives were assessed for their antioxidant capabilities using the DPPH assay. Results indicated that many synthesized analogs exhibited superior free radical scavenging activities compared to the parent drug, highlighting the potential for developing new antioxidant agents based on this scaffold .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-(1H-Tetrazol-5-yl)ethanamine | Antioxidant, Antihypertensive | Significant reduction in blood pressure |
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Analgesic, Nicotine receptor antagonist | Multitarget activity with high probability |
| 2-(N-(phenyl)-tetrazole) | Enzyme inhibition (urease), Antioxidant | Effective against urease with notable IC50 values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
